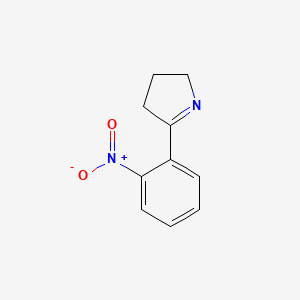

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 |

InChI Key |

ROOZNCRQVNSQQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Nitrophenyl 3,4 Dihydro 2h Pyrrole

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the 5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole ring system in a single or a few concerted steps from acyclic precursors. These methods are often valued for their efficiency and atom economy.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of synthesizing this compound, this would typically involve the reaction of a three-atom component with a two-atom component. One common strategy is the reaction of an azomethine ylide with a suitable dipolarophile. For instance, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, such as 2-nitrobenzaldehyde (B1664092). rsc.org This ylide then reacts with a dipolarophile like a maleimide (B117702) to form the pyrrolidine (B122466) ring. rsc.org Subsequent reduction of a nitro group can lead to further intramolecular reactions. rsc.org

Another approach involves the visible-light-mediated formal [3+2] dipolar cycloaddition between 2H-azirines and α,β-unsaturated nitroalkenes, which can yield tetrasubstituted pyrroles. thieme-connect.de While not a direct route to the target compound, this methodology highlights the utility of cycloadditions in forming substituted pyrrole (B145914) rings from nitro-containing precursors.

The table below summarizes a representative [3+2] cycloaddition approach.

| Reactant 1 | Reactant 2 | Key Intermediates | Product |

| α-Amino acid methyl ester | 2-Nitrobenzaldehyde | Ester stabilized azomethine ylide | Hexahydropyrrolo[3,4-c]pyrrole derivative |

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic example. organic-chemistry.org To synthesize this compound, a modified Paal-Knorr approach could be envisioned where a 1,4-dicarbonyl precursor bearing a 2-nitrophenyl group is cyclized with an amine. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org

A cascade synthesis of pyrroles from nitroarenes has been developed using a heterogeneous cobalt catalyst. nih.gov This process utilizes a Clauson-Kaas modification of the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran (B146720) serves as a masked succinaldehyde. nih.gov This method demonstrates the feasibility of incorporating a nitroarene into a pyrrole ring through a condensation strategy.

The following table outlines a general condensation reaction scheme.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 1,4-Dicarbonyl compound | Primary amine/Ammonia | Weak acid (e.g., acetic acid) | Pyrrole/Pyrroline (B1223166) |

| Nitroarene | 2,5-Dimethoxytetrahydrofuran | Heterogeneous cobalt catalyst, H₂ | N-Arylpyrrole |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. bohrium.comresearchgate.net For the synthesis of dihydropyrroles, a notable MCR involves the reaction of a ketone, an aldehyde, and a nitroalkane to form a γ-nitro ketone, which can then undergo hydrogenative cyclization. nih.govnih.gov

This approach is particularly relevant for the synthesis of this compound, where 2-nitrobenzaldehyde could serve as the aldehyde component. The reaction has a broad scope, and a highly active and selective nickel catalyst has been identified for the key hydrogenation/cyclization step. nih.govnih.gov

The table below illustrates the components of a relevant multi-component reaction.

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product |

| Ketone | Aldehyde (e.g., 2-Nitrobenzaldehyde) | Nitroalkane | γ-Nitro ketone | Substituted 3,4-dihydro-2H-pyrrole |

Precursor-Based Synthetic Routes

These routes involve the synthesis of the target molecule from precursors that already contain either the nitrophenyl group or the pyrrole/pyrroline ring.

Synthesis from Nitro-Substituted Phenyl Derivatives

A primary method in this category is the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenation and cyclization of γ-nitro ketones. nih.govnih.gov These nitro ketones can be readily assembled from three components: a ketone, an aldehyde, and a nitroalkane, with the nitro-substituted phenyl group originating from the aldehyde (e.g., 2-nitrobenzaldehyde). nih.gov A highly active and reusable nickel catalyst has been developed for the hydrogenation and subsequent cyclization of these nitro ketones. nih.govnih.gov This method is advantageous due to the use of inexpensive and readily available starting materials. nih.gov

The influence of the nitro group on reaction rates in related cyclization reactions has been noted, with the nitro group generally having a positive effect on the reaction rate in the formation of pyrroles. organic-chemistry.org

The table below details the reaction conditions for the synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones. researchgate.netresearchgate.net

| Substrate | Catalyst | Temperature | Pressure | Solvent | Yield |

| γ-Nitro ketone | 4 mol% Ni/SiO₂ | 120 °C | 20 bar H₂ | MeCN | Good to excellent |

Synthesis from Pyrrole/Pyrroline Precursors

While less common for the direct synthesis of this compound, it is conceivable to introduce the 2-nitrophenyl group onto a pre-existing pyrroline ring. This could potentially be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, where a halogenated pyrroline is coupled with a 2-nitrophenylboronic acid or a 2-nitrophenylstannane derivative, respectively. However, the synthesis often focuses on building the ring system with the desired substituent already in place.

Another approach involves the modification of existing pyrrole derivatives. For instance, N-substituted pyrroles can be synthesized via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride. organic-chemistry.org While this leads to N-substitution, it illustrates the principle of modifying a pyrrole precursor.

Utility of Specific Reagents and Catalysts (e.g., metal catalysis, organocatalysis)

The synthesis of 3,4-dihydro-2H-pyrroles, including the target compound, heavily relies on catalysis to achieve high efficiency and selectivity. Metal catalysis is particularly prominent in this field.

Metal Catalysis: Earth-abundant metal catalysts are increasingly favored for their cost-effectiveness and reduced environmental impact. researchgate.net Nickel-based catalysts have proven to be highly active, selective, and reusable for the hydrogenative cyclization of γ-nitro ketones to form the 3,4-dihydro-2H-pyrrole ring system. nih.gov Specifically, a catalyst comprising nickel nanoparticles embedded in a N-doped carbon matrix on a silica (B1680970) (SiO₂) support has demonstrated exceptional performance. nih.govresearchgate.net This catalyst efficiently facilitates the hydrogenation of the aliphatic nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ketone moiety to yield the desired dihydropyrrole. nih.gov

Other transition metals are also employed in the synthesis of related pyrroline structures. Palladium-catalyzed reactions, for instance, are widely used for various C-H activation and cyclization strategies to build heterocyclic rings. chemrxiv.orgfigshare.comnih.gov Similarly, iron, rhodium, and ruthenium catalysts have been reported for the synthesis of 2,3-dihydropyrroles and other related compounds through methods like intramolecular hydroamination. researchgate.netorganic-chemistry.org For the specific transformation of a γ-nitro ketone precursor to this compound, a nickel-based system is a well-documented and effective choice. nih.gov

Organocatalysis: While metal catalysis is dominant for the hydrogenative cyclization route, organocatalysis plays a role in alternative synthetic pathways to the pyrroline core, such as in asymmetric conjugate additions to form precursors for cyclization. organic-chemistry.org Phosphines, for example, can be used as organocatalysts in the Michael-type addition reactions that could set the stage for subsequent cyclization to form the dihydropyrrole ring. researchgate.net

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature and pressure, and catalyst loading.

Solvent Effects on Yield and Selectivity

The choice of solvent significantly influences the outcome of the synthesis. In the nickel-catalyzed hydrogenative cyclization of a model substrate, 4-nitro-1,3-diphenylbutan-1-one, a variety of solvents were screened to determine the optimal medium. nih.gov Acetonitrile (B52724) (MeCN) was found to provide the highest yield of the corresponding 3,5-diphenyl-3,4-dihydro-2H-pyrrole, demonstrating its suitability for this transformation. nih.gov The polarity and coordinating ability of the solvent can affect catalyst activity and stability, as well as the solubility of reactants and intermediates. For 1,3-dipolar cycloaddition reactions, another route to five-membered heterocycles, solvent polarity generally has a minimal effect on the reaction rate, which is consistent with a concerted pericyclic mechanism. wikipedia.orgrdd.edu.iq However, specific solvent-catalyst interactions in metal-catalyzed reactions can be crucial. nih.gov

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Methylcyclohexane (MCH) | 39 |

| 2 | Xylene | 21 |

| 3 | Toluene | 29 |

| 4 | Methanol (B129727) (MeOH) | 13 |

| 5 | Acetonitrile (MeCN) | 71 |

Catalyst Loading and Ligand Effects

In many metal-catalyzed reactions, ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability. For palladium-catalyzed C-H functionalization reactions, for example, the choice of phosphine (B1218219) ligand, such as BrettPhos, can be critical for achieving high efficiency. nih.govmit.edu While the reported high-performance nickel catalyst for dihydropyrrole synthesis is a heterogeneous, ligand-free system (Ni nanoparticles on a support), the principles of electronic and steric modulation by ligands are fundamental in homogeneous catalysis and can be applied to develop new catalytic systems. nih.govsemanticscholar.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. chemijournal.com The synthesis of this compound can incorporate several green chemistry aspects.

Catalysis: The use of a reusable, heterogeneous catalyst based on an earth-abundant metal like nickel aligns with the principle of using catalytic reagents over stoichiometric ones. nih.govsemanticscholar.org The recyclability of the Ni/SiO₂ catalyst has been demonstrated over five runs with no loss of activity. nih.gov

Atom Economy: Reactions like 1,3-dipolar cycloadditions are inherently atom-economical as all atoms of the reactants are incorporated into the product. wikipedia.org The hydrogenative cyclization is also efficient, with water being the primary byproduct. nih.gov

Solvent Choice: While acetonitrile was found to be optimal in one study, the broader field of green chemistry encourages the use of more environmentally benign solvents. nih.gov Research into pyrrole synthesis has explored greener media such as water, ethanol, and ionic liquids to reduce the reliance on volatile organic compounds. semanticscholar.orgfrontiersin.org For instance, the Paal-Knorr pyrrole synthesis has been successfully performed in water using an iron(III) chloride catalyst. organic-chemistry.org

Stereochemical Control in Synthesis

If the pyrroline ring is substituted at positions 3 or 4, or if a chiral catalyst is used, the formation of stereoisomers becomes a critical consideration. While the synthesis of the parent this compound does not generate a stereocenter on the ring itself, the synthesis of substituted derivatives requires stereochemical control.

In the context of 1,3-dipolar cycloaddition reactions, stereochemistry is often controlled by the concerted nature of the reaction, which is typically stereospecific with respect to the alkene component. wikipedia.org For instance, a cis-alkene will yield a syn-substituted pyrrolidine ring. wikipedia.org

In the synthesis of trisubstituted 3,4-dihydro-2H-pyrroles via the nickel-catalyzed hydrogenative cyclization route, mixtures of diastereomers can be formed. nih.gov The diastereomeric ratio is determined by the thermodynamics and kinetics of the cyclization step and may be influenced by the reaction conditions. Achieving high diastereoselectivity or developing enantioselective versions of these reactions remains an active area of research, often involving the design of chiral catalysts or auxiliaries. organic-chemistry.orgrsc.org

Regioselectivity Considerations

The regioselective synthesis of 5-aryl-3,4-dihydro-2H-pyrroles, such as this compound, is a significant challenge that chemists must address to ensure the desired constitutional isomer is the exclusive or major product. Various synthetic strategies have been developed for the broader class of 5-substituted 2-pyrrolines, where regioselectivity is a key determinant of the reaction's success.

One notable method involves the iodide ion-induced ring expansion of N-vinyl aziridines. This approach provides a pathway to diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. nih.govresearchgate.net The regioselectivity of this reaction is inherently controlled by the structure of the starting N-vinyl aziridine (B145994), where the aryl group is already positioned at the carbon that will become the 5-position of the resulting pyrroline ring. The reaction proceeds under mild conditions, treating the aziridines with anhydrous sodium iodide in acetone (B3395972) at room temperature, leading to excellent yields of the desired 5-substituted pyrroline. nih.gov The electronic nature of the substituent on the aryl ring can influence the reaction kinetics. nih.gov

Another versatile approach is the multicomponent reaction involving ketones, aldehydes, and nitroalkanes to form nitro ketones, which are then subjected to hydrogenative cyclization. nih.gov This method, utilizing a nickel catalyst, allows for the synthesis of a variety of substituted 3,4-dihydro-2H-pyrroles. The regioselectivity in this case is dictated by the initial aldol (B89426) condensation and Michael addition sequence used to construct the nitro ketone precursor. nih.gov By carefully choosing the starting ketone, aldehyde, and nitroalkane, one can control the substitution pattern of the final dihydropyrrole product.

Furthermore, the synthesis of pyrrole derivatives through multicomponent reactions using arylglyoxals has been explored. semanticscholar.org These reactions offer a high degree of atom economy and can lead to complex pyrrole structures in a single step. The regiochemical outcome is dependent on the reaction pathway and the nature of the reactants, such as anilines and active methylene (B1212753) compounds, which assemble around the arylglyoxal core. semanticscholar.org

For the specific synthesis of this compound, these methodologies suggest that the regioselective placement of the 2-nitrophenyl group at the 5-position is best achieved by incorporating this substituent into one of the key starting materials in a position that directly maps to the desired location in the final heterocyclic ring.

Diastereoselective and Enantioselective Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for the production of chiral molecules with potential biological activity. The synthesis of this compound, which can possess a stereocenter at the 5-position, can be approached with strategies that control for diastereoselectivity and enantioselectivity.

A one-pot, three-step four-transformation approach has been developed for the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net This method, starting from commercially available materials, yields products with three contiguous stereocenters in good to high diastereoselectivity. nih.gov Although this example leads to a more complexly substituted pyrroline, the principles of stereocontrol demonstrated could be adapted to the synthesis of simpler 5-aryl-3,4-dihydro-2H-pyrroles.

In the context of trisubstituted 3,4-dihydro-2H-pyrroles synthesized via the hydrogenative cyclization of nitro ketones, diastereomeric mixtures are sometimes obtained. nih.gov The diastereomeric ratio can be determined by NMR spectroscopy, and in some cases, may be influenced by the reaction conditions or the nature of the substituents. nih.gov

For enantioselective synthesis, a light-driven radical/polar cascade reaction has been reported for the synthesis of chiral 1-pyrroline (B1209420) derivatives. thieme-connect.de This method employs a photocatalyst and a chiral Lewis acid catalyst to achieve high enantioselectivities (up to >99% ee) from acyl heterocycles and ketimines. thieme-connect.de This approach is significant as it demonstrates that catalytic asymmetric methods can be successfully applied to the synthesis of the pyrroline ring system.

Another powerful strategy for creating enantioenriched pyrrolines is the asymmetric aza-Heck cyclization/cross-coupling sequence. organic-chemistry.org This method allows for the production of chiral pyrrolines with high enantiomeric excess from tethered alkenes. organic-chemistry.org The development of such catalytic enantioselective methods is crucial for accessing single enantiomers of chiral compounds like this compound.

The following table summarizes the stereochemical outcomes of selected synthetic methods for related dihydropyrrole structures:

| Synthetic Method | Stereochemical Outcome | Product Class |

| One-pot reaction of phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester | High diastereoselectivity | Functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters |

| Hydrogenative cyclization of nitro ketones | Diastereomeric mixtures | Trisubstituted 3,4-dihydro-2H-pyrroles |

| Light-driven cascade reaction of acyl heterocycles and ketimines | High enantioselectivity (≤97% ee) | Chiral 1-pyrroline derivatives |

| Asymmetric aza-Heck cyclization of tethered alkenes | High enantioselectivity | Chiral pyrrolines |

These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of this compound by selecting and adapting appropriate catalytic or stereodirecting methodologies.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information on the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the 2-nitrophenyl ring, and the aliphatic region, representing the protons of the 3,4-dihydro-2H-pyrrole ring.

The four protons of the 1,2-disubstituted benzene (B151609) ring exhibit a complex splitting pattern, often referred to as an ABCD system, due to their distinct chemical environments and mutual spin-spin coupling. The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of this group.

The protons on the dihydropyrrole ring show characteristic signals for the methylene (B1212753) (CH₂) groups at positions C-3 and C-4, and the methine (CH) proton at C-5. The imine functionality and the adjacent nitrogen atom influence the chemical shifts of the protons at C-2 and C-5, shifting them downfield relative to a simple alkane. Protons at C-2, C-3, and C-4 typically appear as multiplets due to coupling with adjacent protons.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~7.9 - 8.2 | d or dd | Aromatic Proton |

| Ar-H | ~7.4 - 7.8 | m | Aromatic Protons |

| H-5 | ~4.8 - 5.2 | m | Methine proton adjacent to N and C=N |

| H-2 | ~3.8 - 4.2 | t or m | Methylene protons adjacent to N |

| H-3 | ~2.0 - 2.4 | m | Methylene protons |

| H-4 | ~2.8 - 3.2 | m | Methylene protons adjacent to C-5 |

The ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts provide critical information about the nature of each carbon atom.

The carbon of the imine group (C=N) in the dihydropyrrole ring is typically the most downfield signal in the spectrum, often appearing around 170 ppm. The aromatic carbons of the nitrophenyl ring appear in the 120-150 ppm range. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the dihydropyrrole ring (C-ipso) are notable quaternary carbons in this region. The remaining four aromatic carbons are methines. The aliphatic carbons of the dihydropyrrole ring (C-2, C-3, C-4) are found in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would exclusively show signals for CH carbons. This allows for the unambiguous assignment of the carbon skeleton.

| Position | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

|---|---|---|---|

| C-5 | ~170 - 175 | C (Imine) | Dihydropyrrole Ring |

| C-NO₂ | ~148 - 152 | C (Quaternary) | Aromatic Ring |

| C-ipso | ~135 - 140 | C (Quaternary) | Aromatic Ring |

| Ar-C | ~123 - 134 | CH | Aromatic Ring |

| C-2 | ~55 - 60 | CH₂ | Dihydropyrrole Ring |

| C-4 | ~35 - 40 | CH₂ | Dihydropyrrole Ring |

| C-3 | ~25 - 30 | CH₂ | Dihydropyrrole Ring |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would be observed between adjacent protons in the dihydropyrrole ring, such as H-2/H-3, H-3/H-4, and H-4/H-5, confirming the sequence of the aliphatic chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. Crucial correlations would include the coupling from the H-5 proton of the dihydropyrrole ring to the ipso-carbon of the nitrophenyl ring, unequivocally establishing the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. While the molecule is not chiral, NOESY can provide information about the preferred conformation and spatial arrangement of the two rings relative to each other.

Vibrational Spectroscopy (IR and Raman)

The 3,4-dihydro-2H-pyrrole ring possesses several characteristic vibrational modes. The most prominent is the C=N stretching vibration of the imine group, which typically gives rise to a strong absorption band in the IR spectrum. The aliphatic CH₂ groups of the ring exhibit characteristic symmetric and asymmetric stretching vibrations.

C=N Stretch: A strong band is expected in the region of 1640-1690 cm⁻¹.

Aliphatic C-H Stretch: Multiple bands are expected in the 2850-2960 cm⁻¹ range.

C-N Stretch: These vibrations typically appear in the fingerprint region, around 1180-1360 cm⁻¹.

CH₂ Bending Modes: Scissoring and rocking vibrations for the methylene groups are found in the fingerprint region, generally between 1400 and 1470 cm⁻¹.

The 2-nitrophenyl group displays several intense and diagnostic bands in both IR and Raman spectra. The nitro (NO₂) group has highly characteristic stretching frequencies. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

NO₂ Asymmetric Stretch (ν_as): A very strong and sharp absorption is characteristic for aromatic nitro compounds in the 1500-1560 cm⁻¹ range. orgchemboulder.comorgchemboulder.com

NO₂ Symmetric Stretch (ν_s): A strong band is observed at a lower frequency, typically between 1335-1370 cm⁻¹. orgchemboulder.comorgchemboulder.com

Aromatic C-H Stretch: These appear as weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium |

| 1640 - 1690 | C=N Stretch (Imine) | Strong |

| 1500 - 1560 | Asymmetric NO₂ Stretch | Very Strong |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1335 - 1370 | Symmetric NO₂ Stretch | Strong |

Elucidation of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole contains functional groups that are pivotal in forming intermolecular interactions, particularly hydrogen bonds. The dihydropyrrole ring includes a secondary amine (N-H) group, which can act as a hydrogen bond donor. Conversely, the oxygen atoms of the nitro group (NO₂) on the phenyl ring are potent hydrogen bond acceptors.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

By calculating the theoretical monoisotopic mass of C₁₀H₁₀N₂O₂, researchers can compare it with the experimentally determined value from an HRMS instrument (e.g., Q-TOF or Orbitrap). A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) serves as definitive confirmation of the compound's molecular formula.

Table 1: Theoretical Mass Calculation for C₁₀H₁₀N₂O₂

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 190.074228 |

This interactive table allows for the exploration of the elemental composition and its contribution to the total exact mass.

Fragmentation Pathway Analysis

The fragmentation of this compound upon ionization in a mass spectrometer provides structural information. In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), the molecule breaks apart in a predictable manner.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve several key steps:

Cleavage of the C-C bond: The single bond connecting the nitrophenyl and dihydropyrrole rings is a likely point of initial cleavage. This would lead to the formation of two primary fragment ions corresponding to the individual ring structures.

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Ring Opening of Dihydropyrrole: The dihydropyrrole ring can undergo retro-Diels-Alder-type reactions or other ring-opening mechanisms, leading to the loss of small neutral molecules like ethene (C₂H₄). whitman.edu

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of a neutral molecule of hydrogen cyanide (27 Da). miamioh.edu

Table 2: Plausible Mass Spectrometry Fragments of C₁₀H₁₀N₂O₂

| m/z (for [M+H]⁺) | Proposed Fragment | Neutral Loss | Description |

|---|---|---|---|

| 191 | [C₁₀H₁₁N₂O₂]⁺ | - | Protonated molecular ion |

| 145 | [C₁₀H₁₁N₂]⁺ | NO₂ | Loss of the nitro group |

| 121 | [C₆H₅O₂]⁺ | C₄H₆N | Cleavage of the C-C bond between rings |

| 70 | [C₄H₈N]⁺ | C₆H₄NO₂ | Cleavage of the C-C bond between rings |

This interactive table outlines potential fragments and their origins, aiding in the structural elucidation from mass spectral data.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are dictated by its chromophoric system, which consists of the nitrophenyl group and the dihydropyrrole moiety.

Electronic Transitions and Chromophoric Analysis

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the π-electron system. The key transitions are:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic phenyl ring and the C=N double bond of the dihydropyrrole ring. wikipedia.org The conjugation between the two rings would influence the energy of these transitions.

n → π* transitions: These are typically lower in intensity and involve the excitation of a non-bonding electron (from the nitrogen atom of the dihydropyrrole or the oxygen atoms of the nitro group) to an antibonding π* orbital. libretexts.orgyoutube.com These transitions often appear as a shoulder on the main π → π* absorption band.

The nitro group acts as a strong electron-withdrawing group and an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl-dihydropyrrole. The spectrum of pyrrole (B145914) itself shows a π-π* transition around 250-290 nm. researchgate.net The presence of the conjugated nitrophenyl group is expected to shift this absorption to longer wavelengths, likely into the near-UV or even the visible region.

Solvent Effects on Absorption and Emission Characteristics

The absorption and fluorescence spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. evidentscientific.com

Absorption (Solvatochromism): The π → π* transitions are likely to exhibit a red shift (bathochromism) with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and polar solvents will stabilize the excited state to a greater extent, thus lowering the energy gap for the transition. libretexts.org Conversely, n → π* transitions typically show a blue shift (hypsochromism) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent. libretexts.org

Emission (Solvatofluorochromism): The fluorescence emission is also highly dependent on the solvent environment. The molecule likely possesses an intramolecular charge-transfer (ICT) character, where photoexcitation leads to a transfer of electron density from the dihydropyrrole ring (donor) to the nitrophenyl ring (acceptor). nih.govrsc.org In polar solvents, the resulting ICT excited state is significantly stabilized, leading to a large red shift in the emission wavelength. nih.gov This often results in a larger Stokes shift in more polar solvents. In some cases, strong solvent interactions can lead to non-radiative decay pathways, causing a decrease in fluorescence quantum yield in highly polar environments. nih.govresearchgate.net

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-(4-nitrophenyl)-2H-pyrrole |

| Ethene |

Fluorescence Quantum Yield and Lifetime Studies

Fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters in characterizing the photophysical properties of a molecule. The quantum yield defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

While specific experimental data on the fluorescence quantum yield and lifetime for this compound are not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights. For instance, certain quadrupolar pyrrolo[3,2-b]pyrrole (B15495793) derivatives bearing two 4-nitrophenyl substituents have demonstrated remarkably strong solvatofluorochromic effects. nih.gov One such derivative exhibited a very high fluorescence quantum yield of up to 0.96 in a nonpolar solvent like cyclohexane, while fluorescence was quenched in polar solvents such as DMSO. nih.gov This behavior is often linked to the formation of an intramolecular charge transfer (ICT) state in polar environments, which can provide a non-radiative decay pathway, thus quenching fluorescence. nih.gov

In contrast, other dihydropyrrolo[3,2-b]pyrrole derivatives have shown fluorescence in the solid state, with one 5-substituted compound having a fluorescence quantum yield of 0.04. rsc.org The fluorescence properties of such compounds are highly sensitive to their molecular structure and environment. For example, meso-phenyl substituted BODIPYs (4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes) are a class of fluorophores where substitution patterns are strategically used to increase the fluorescence quantum yield by sterically hindering the rotation of the meso-phenyl group, which favors radiative decay pathways. nih.gov The presence of the nitro group, typically a fluorescence quencher, in conjunction with the dihydropyrrole scaffold suggests that the photophysical properties of this compound would be complex and highly dependent on solvent polarity and structural rigidity.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction analysis is the gold standard for elucidating the absolute structure of molecules. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed three-dimensional electron density map of the molecule. While the specific crystallographic data for this compound is not provided in the search results, data from analogous structures, such as 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, illustrates the type of information obtained. nih.gov Such an analysis yields precise unit cell dimensions, the crystal system, and the space group, which collectively define the crystal's symmetry and repeating structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄ClN |

| Formula Weight | 255.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2543 (18) |

| b (Å) | 5.6398 (5) |

| c (Å) | 13.0095 (13) |

| β (°) | 97.129 (2) |

| Volume (ų) | 1329.0 (2) |

| Z (molecules/unit cell) | 4 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data allows for the precise measurement of all intramolecular geometric parameters. Bond lengths and bond angles reveal details about the hybridization and bonding within the molecule. Torsion angles, which describe the rotation around a bond, are crucial for defining the molecule's conformation. For instance, in a related (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the dihydropyrrole ring is nearly coplanar with the adjacent C₂O₂ residue, indicated by a small dihedral angle of 4.56 (9)°. sunway.edu.my In another substituted 2,5-dihydro-1H-pyrrole, the carboxylate residue is almost co-planar with the five-membered ring, as shown by a C-N-C-O torsion angle of 1.8 (4)°. nih.goviucr.org The dihedral angle between the two aromatic rings in 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole was found to be 78.71 (9)°. nih.gov These parameters are fundamental to understanding the molecule's shape and steric properties.

| Compound Type | Angle Description | Value (°) | Reference |

|---|---|---|---|

| (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Dihedral angle (dihydropyrrole ring to C₂O₂ residue) | 4.56 (9) | sunway.edu.my |

| Substituted 2,5-dihydro-1H-pyrrole-1-carboxylate | Torsion angle (C-N-C-O of carboxylate) | 1.8 (4) | nih.goviucr.org |

| 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole | Dihedral angle (between aromatic rings) | 78.71 (9) | nih.gov |

Conformational Analysis and Planarity of Ring Systems

The five-membered dihydropyrrole ring can adopt various conformations. X-ray analysis reveals the precise nature of this conformation, which can range from nearly planar to a more puckered "envelope" or "twist" form. For example, the dihydropyrrole ring in (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is reported to be almost planar, with a root-mean-square (r.m.s.) deviation of 0.0049 Å. sunway.edu.my Similarly, the dihydropyrrole ring in a complex ester derivative was also found to be essentially planar (r.m.s. deviation = 0.003 Å). nih.goviucr.org In contrast, the conformation of the five-membered ring in 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole approximates an envelope shape, with one carbon atom serving as the flap. nih.gov The planarity of the 2-nitrophenyl substituent and its orientation relative to the dihydropyrrole ring would also be key structural features determined by this analysis.

Intermolecular Interactions and Crystal Packing (e.g., C-H...O, π-π stacking)

Beyond the structure of a single molecule, crystallography elucidates how molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions. In nitrophenyl-containing compounds, interactions involving the nitro group are common. For instance, in the crystal structure of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, supramolecular layers are formed through C—H···O interactions involving both the carbonyl and nitro oxygen atoms. sunway.edu.my These layers are further connected into a three-dimensional structure by π–π stacking between the pyrrole and nitrobenzene (B124822) rings, with an inter-centroid separation of 3.7414 (10) Å. sunway.edu.my In other related structures, methylene-C—H···O(carbonyl) interactions link molecules into supramolecular chains. nih.goviucr.org The presence of the electron-withdrawing nitro group can also increase the acidity of the aromatic C-H bonds, potentially strengthening C-H···O or C-H···F interactions. researchgate.net

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| C—H···O | Interactions involving carbonyl and nitro oxygen atoms forming supramolecular layers. | (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | sunway.edu.my |

| π–π stacking | Stacking between pyrrole and nitrobenzene rings with an inter-centroid distance of 3.7414 (10) Å. | (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | sunway.edu.my |

| C—H···O | Methylene C-H interacting with a carbonyl oxygen to form supramolecular chains. | Substituted 2,5-dihydro-1H-pyrrole-1-carboxylate | nih.goviucr.org |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification, separation, and analysis of organic compounds like this compound from reaction mixtures and for assessing purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

For compounds within the dihydropyrrole class, reverse-phase (RP) HPLC methods have been successfully developed. For example, 3,4-Dihydro-5-methyl-2H-pyrrole can be analyzed using a simple RP-HPLC method. sielc.com This separation utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com Such HPLC methods are often scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound or its impurities. sielc.com Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions that synthesize such compounds. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective tool for the real-time monitoring of chemical reactions that produce this compound and related compounds. rsc.orgthieme.deyoutube.com This technique allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time.

In typical synthetic procedures involving pyrrole derivatives, the reaction progress is monitored by periodically taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials as a reference. youtube.comacs.org For instance, in the synthesis of related 5-(2-nitrophenyl)-1H-pyrrole, TLC was used with an eluent system of petroleum ether and ethyl acetate (B1210297) (19:1), where the product had a retention factor (Rf) of 0.12. rsc.org The spots are visualized under UV light or by using a staining agent like potassium permanganate (B83412) (KMnO4) or vanillin. rsc.org The disappearance of the reactant spots and the appearance of a new product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible. rsc.org

This method is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or overheating. acs.org

| Compound Type | Eluent System | Rf Value | Visualization Method | Reference |

|---|---|---|---|---|

| 5-(2-nitrophenyl)-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.12 | UV, Vanillin | rsc.org |

| Pyrrolo[2,1-b] acs.orgbenzazepine derivative | Ethyl Acetate / Hexane (B92381) (1:1) | Not Specified | Not Specified | acs.org |

Column Chromatography for Purification

Following the synthesis, column chromatography is the standard method employed for the purification of this compound from unreacted starting materials, catalysts, and any formed byproducts. nih.govgoogle.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase (eluent) flows through it.

The crude reaction mixture is loaded onto the top of a column packed with silica gel. A carefully selected solvent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether, is then passed through the column. acs.orgrsc.org Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the silica gel.

For example, in the purification of structurally similar nitrophenyl-containing pyrroles, flash column chromatography on silica gel is frequently utilized. rsc.org The choice of eluent is critical for effective separation; common systems for related compounds include petroleum ether : diethyl ether (19:1) or petroleum ether : ethyl acetate mixtures. rsc.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. nih.gov

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 5-(2-nitrophenyl)-1H-pyrrole | Silica Gel | Petroleum Ether : Ethyl Acetate | rsc.org |

| Pyrrolo[2,1-b] acs.orgbenzazepine derivatives | Silica Gel | Ethyl Acetate / Hexane (1:10 or 1:5) | acs.org |

| Iron-corrolates (nitrated) | Silica Gel | CH2Cl2 / Hexane (80:20) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantitative assessment of the purity of this compound. globalresearchonline.net It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the exact percentage of purity of a synthesized compound. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing such organic molecules. nih.govpensoft.net In this method, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and a buffer solution. pensoft.netsielc.com When a sample of this compound is injected into the HPLC system, it is carried by the mobile phase through the column. The compound is separated from impurities based on its hydrophobicity. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature that can be used for identification.

A UV-Vis detector is typically used, as the nitrophenyl and pyrrole moieties absorb UV radiation. globalresearchonline.netresearchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. pensoft.net For a highly pure sample, the chromatogram will show a single, sharp, and symmetrical peak. pensoft.net

| Analyte Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Substituted pyrrole derivative | C18 (150×4 mm, 5 μm) | Acetonitrile : Phosphate buffer (pH=3) (50:50 v/v) | UV/VIS at 225 nm | pensoft.net |

| 3,4-Dihydro-5-methyl-2H-pyrrole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Mass-Spec (MS) compatible | sielc.com |

| Triadimenol (triazole fungicide) | C18 | Acetonitrile : Water (70:30 v/v) | UV at 220 nm | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without thermal degradation, the technique is highly valuable for analyzing its more volatile derivatives or potential byproducts from its synthesis. nih.govresearchgate.net

For analysis, a sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. nih.gov As each separated component exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically through electron impact, causing them to fragment into characteristic patterns. rsc.org This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for definitive identification. biochemjournal.com

In the context of nitrophenyl-containing heterocycles, GC-MS can be used to identify impurities or degradation products. researchgate.net For less volatile compounds, derivatization may be required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net

| Application | Technique Detail | Identified Components | Reference |

|---|---|---|---|

| Analysis of nitrophenols | Flash heater derivatization | Derivatized nitrophenols | researchgate.net |

| Profiling of volatile compounds | GC-(Q)Orbitrap MS | Phenols, furan (B31954) derivatives, aldehydes | core.ac.uk |

| Analysis of bioactive metabolites | Shimadzu GC-MS-QP 2010 system | Fatty acids, pyranones, phenolics | biochemjournal.com |

Chemical Reactivity and Transformation Studies

Reactivity of the Dihydropyrrole Moiety

The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline (B1209420), contains a C=N double bond, which is the primary site of its reactivity. This imine functionality can undergo oxidation, reduction, and can serve as a precursor to a fully aromatic pyrrole (B145914) ring.

Oxidation Reactions

The dihydropyrrole moiety is susceptible to oxidation by various reagents. The specific product obtained often depends on the oxidant used and the substitution pattern of the ring. Peracids, for instance, are known to oxidize 1-pyrroline 1-oxides. In cases of 2-phenyl-substituted 1-pyrroline 1-oxides, this can lead to the formation of nitro ketones. publish.csiro.au Oxidation with reagents like lead tetra-acetate or potassium permanganate (B83412) can also be employed, potentially leading to ring-opened products or the introduction of carbonyl groups. For example, the oxidation of 4,5,5-trimethyl-1-pyrroline 1-oxide with lead tetra-acetate yields 1-acetoxy-4,5,5-trimethyl-2-pyrrolidone, while potassium permanganate treatment results in a ring-cleaved nitropentanoic acid. rsc.org

| Oxidizing Agent | Potential Product Type | Reference Reaction |

|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | Oxaziridine, Ring-Opened Nitro Ketone | Oxidation of 2-phenyl-substituted 1-pyrroline 1-oxides. publish.csiro.au |

| Potassium Permanganate (KMnO₄) | Ring-Opened Carboxylic Acids | Cleavage of 1-hydroxy-2-pyrrolidones. rsc.org |

| Lead Tetra-acetate (Pb(OAc)₄) | Acetoxylated Pyrrolidones | Oxidation of 4,5,5-trimethyl-1-pyrroline 1-oxide. rsc.org |

Reduction Reactions (e.g., of the C=N bond)

The imine bond (C=N) of the dihydropyrrole ring is readily reduced to an amine, converting the 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole into the corresponding 2-(2-Nitrophenyl)pyrrolidine. This transformation is a standard procedure in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. Sodium borohydride is a mild and selective reagent often used for the reduction of imines in the presence of other functional groups. lookchem.comresearchgate.net Catalytic hydrogenation, for example using a Raney Nickel catalyst, is another effective method for reducing pyrazoline rings, which can lead to the corresponding pyrrolidinone derivatives. osi.lv This process involves the addition of hydrogen across the double bond, typically yielding the saturated heterocyclic ring. nih.gov

| Reducing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH), Room Temperature | 2-(2-Nitrophenyl)pyrrolidine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Raney Ni or Pd/C, Pressure | 2-(2-Nitrophenyl)pyrrolidine |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (4-5), MeOH | 2-(2-Nitrophenyl)pyrrolidine |

Aromatization Pathways

The conversion of the 3,4-dihydro-2H-pyrrole ring to a fully aromatic pyrrole is an oxidative process known as dehydrogenation. This transformation is synthetically valuable as it provides access to substituted pyrroles, which are important structural motifs in many biologically active compounds. Aromatization can be achieved using various dehydrogenation agents. While classic methods often require harsh conditions, modern catalytic approaches have been developed. For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been reported as a catalyst for the direct dehydrogenation of pyrrolidines to pyrroles in an acceptor-based approach. nih.gov This method avoids the harsh oxidative conditions that the pyrrole ring is often sensitive to. nih.gov Other methods could involve metal-catalyzed dehydrogenation, for example using palladium on carbon (Pd/C) at elevated temperatures. The expected product of such a reaction would be 2-(2-Nitrophenyl)-1H-pyrrole.

Reactivity of the Nitro Group

The nitrophenyl portion of the molecule is characterized by the strong electron-withdrawing nature of the nitro (NO₂) group. This group profoundly influences the reactivity of the aromatic ring and is itself susceptible to chemical reduction.

Reduction of the Nitro Group to Amine

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic chemistry, providing a gateway to a vast array of functionalities. A multitude of reagents can accomplish this conversion, ranging from catalytic hydrogenation to the use of metals in acidic media. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a common and clean method. figshare.comacs.orgccspublishing.org.cn Alternatively, dissolving metal reductions, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are robust and widely used methods for this purpose. The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. For example, tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups selectively.

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc), RT | Clean, efficient, but can reduce other groups (e.g., C=N). |

| H₂ / Raney Nickel (Ra-Ni) | MeOH or EtOH, often with heat/pressure | Effective, can be used when dehalogenation is a concern. researchgate.net |

| Iron (Fe) / Hydrochloric Acid (HCl) | Reflux in aqueous acid | Inexpensive and widely used industrially. |

| Tin(II) Chloride (SnCl₂) | EtOH or HCl, RT or heat | Mild conditions, good chemoselectivity. |

| Zinc (Zn) / Acetic Acid (AcOH) | Mild acidic conditions | Provides a mild reduction pathway. |

The product of this reaction would be 5-(2-Aminophenyl)-3,4-dihydro-2H-pyrrole. It is important to note that some reducing conditions, particularly catalytic hydrogenation, could simultaneously reduce both the nitro group and the C=N bond of the dihydropyrrole ring, leading to 2-(2-Aminophenyl)pyrrolidine.

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr). The nitro group activates the ortho and para positions relative to itself by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the dihydropyrrole substituent is at the C1 position, and the nitro group is at the C2 position. For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually at a position activated by the nitro group.

If a leaving group, such as a chlorine or fluorine atom, were present at the C3 or C5 position of the nitrophenyl ring, it could be displaced by a variety of nucleophiles. This reaction pathway is a cornerstone for the synthesis and modification of aromatic compounds in the pharmaceutical and agrochemical industries.

The generally accepted mechanism proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

| Hypothetical Substrate* | Nucleophile (Nu⁻) | Potential Product |

|---|---|---|

| 5-(3-Chloro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Methoxide (CH₃O⁻) | 5-(3-Methoxy-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |

| 5-(5-Fluoro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Ammonia (NH₃) | 5-(5-Amino-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |

| 5-(3-Chloro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Azide (N₃⁻) | 5-(3-Azido-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |

*These substrates are hypothetical examples to illustrate the principle of SₙAr reactivity.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The presence of both an electron-rich heterocyclic system and a severely electron-deficient aromatic ring within the same molecule creates a duality in its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the 2-nitrophenyl group is highly unlikely. The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution due to its powerful electron-withdrawing nature (both by induction and resonance). libretexts.org This effect reduces the electron density of the benzene (B151609) ring, making it resistant to attack by electrophiles. Furthermore, the nitro group is a meta-director. libretexts.org Any forced electrophilic substitution would be expected to occur at the positions meta to the nitro group (C4' and C6' of the phenyl ring).

In contrast, the dihydropyrrole ring is part of an enamine-like system, which is generally electron-rich and activated towards electrophilic attack. However, the C5 position is already substituted. Electrophilic attack on the nitrogen atom or other positions of the heterocyclic ring would be more probable, though this falls outside the scope of aromatic ring substitution.

Nucleophilic Aromatic Substitution (SNAr)

The 2-nitrophenyl group is highly activated for nucleophilic aromatic substitution (SNAr). vapourtec.com For an SNAr reaction to occur, two conditions are typically required: the presence of strong electron-withdrawing groups on the aromatic ring and a suitable leaving group (like a halide). vapourtec.com While the parent compound this compound does not have an obvious leaving group on the aromatic ring, derivatives such as 5-(2-nitro-4-halophenyl)-3,4-dihydro-2H-pyrrole would be exceptionally reactive.

The mechanism proceeds via a two-step addition-elimination sequence involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The nitro group is crucial for stabilizing the negative charge of this intermediate, particularly when it is positioned ortho or para to the leaving group. vapourtec.comnih.gov

Table 1: Predicted Reactivity of the Aromatic Ring in this compound

| Reaction Type | Reactivity | Predicted Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Highly Deactivated | Meta to -NO₂ (C4', C6') | The nitro group is a strong electron-withdrawing group. libretexts.org |

| Nucleophilic Substitution | Highly Activated* | Ortho/Para to -NO₂ | The nitro group stabilizes the Meisenheimer intermediate. vapourtec.comnih.gov |

Note: Requires the presence of a suitable leaving group on the aromatic ring.

Ring-Opening and Ring-Expansion Reactions

While specific studies on the ring-opening or ring-expansion of this compound are not prominent in the literature, the reactivity of related heterocyclic systems provides insight into potential transformations.

Ring-Opening Reactions

The Δ1-pyrroline ring can be susceptible to ring-opening under certain conditions. Hydrolysis of the imine bond, particularly under acidic conditions, can lead to ring-opening to form a γ-amino ketone. This is a common reaction for cyclic imines. Furthermore, related unstrained heterocycles like 2,5-dihydrofurans have been shown to undergo catalytic asymmetric ring-opening reactions. nih.gov Analogous processes for dihydropyrroles could potentially be developed, leading to functionalized acyclic amino compounds. Base-catalyzed ring-opening has also been documented for strained ring systems like cyclobutanols, suggesting that under specific basic conditions, cleavage of the heterocyclic ring could be induced. rsc.org

Ring-Expansion Reactions

Ring-expansion reactions typically involve the rearrangement of an adjacent ring or substituent. For instance, the iodide-ion-induced ring expansion of N-vinyl aziridines is a known synthetic route to 5-substituted 3,4-dihydro-2H-pyrroles. nih.gov While this is a method of formation, it highlights the accessibility of rearrangement pathways involving related structures. A potential, though mechanistically complex, pathway for ring-expansion of the dihydropyrrole itself could involve activation of the ring followed by rearrangement, possibly leading to six-membered piperidine (B6355638) derivatives or other larger heterocyclic systems.

Reaction Kinetics and Mechanistic Investigations

Mechanistic studies provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in the transformations of this compound and related compounds.

Specific kinetic data for reactions involving this compound are not widely reported. However, studies on related reactions provide qualitative insights. For example, in the synthesis of 5-aryl-dihydropyrroles via aziridine (B145994) ring expansion, the electronic nature of the aryl substituent impacts the reaction kinetics. The presence of electron-withdrawing groups on the aryl ring was found to decrease the rate of the ring expansion reaction. nih.gov This suggests that for reactions involving the 5-aryl-dihydropyrrole system, the strongly electron-withdrawing 2-nitrophenyl group would have a significant kinetic influence, generally slowing reactions that involve the buildup of positive charge and potentially accelerating those involving nucleophilic attack. Kinetic studies of SNAr reactions have also been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov

The formation of dihydropyrrole rings often involves intermediates that can be described as zwitterionic or having significant charge separation. One proposed mechanism for the synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles involves the generation of an azomethine ylide, which is a 1,3-dipole. frontiersin.org This intermediate undergoes an intramolecular 1,5-dipolar cycloaddition to form the dihydropyrrole ring. frontiersin.org

Zwitterionic intermediates are frequently proposed, and sometimes detected, in [3+2] cycloaddition reactions, especially when polar interactions between the reacting components are strong. mdpi.comnih.gov The reaction between a nucleophile and the electron-deficient nitrophenyl ring in an SNAr reaction proceeds through the Meisenheimer complex, which is a distinct anionic intermediate, not a zwitterion. However, in other potential transformations of the molecule, particularly those involving cycloadditions to the imine bond, pathways involving zwitterionic intermediates could be operative. mdpi.com

The nature of the intermediates formed during a reaction is fundamental to its outcome.

Meisenheimer Complex: In nucleophilic aromatic substitution on the nitrophenyl ring, the stability of the Meisenheimer complex is the key factor determining the reaction's feasibility. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, providing significant stabilization. nih.gov

Azomethine Ylide: As mentioned, this 1,3-dipolar intermediate is pivotal in certain synthetic routes to the dihydropyrrole core. frontiersin.org Its stability and conformation can dictate the stereochemistry of the final product. The π-stacking between aromatic rings in the precursor to the ylide has been suggested to account for the high diastereospecificity observed in some reactions. frontiersin.org

Carbocation Intermediates: In potential electrophilic additions to the enamine-like system or in acid-catalyzed ring-opening, the formation of carbocationic intermediates would be expected. The stability of these intermediates would govern the regioselectivity and rate of such transformations.

Theoretical and Computational Chemistry

Molecular Dynamics Simulations

While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This provides insight into the dynamic behavior of the compound.

MD simulations can reveal the flexibility of the 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole structure. By tracking the atomic positions over nanoseconds, one can observe the range of motion, including the rotation around the bond connecting the two rings. These simulations can be used to map out the free energy landscape associated with this rotation and calculate the energy barriers (torsional barriers) between different stable conformations.

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water or an organic solvent), the simulation can model the solute-solvent interactions. This would reveal how the solvent influences the preferred conformation of the molecule and its dynamic behavior. For example, polar solvents might stabilize a more polar conformer of the molecule. nih.gov Such simulations are critical for understanding how the molecule would behave in a realistic chemical environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. This involves identifying stationary points, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states).

Reaction Pathway Modeling: The synthesis of 3,4-dihydro-2H-pyrroles can proceed through various routes, such as the cyclization of aminoketones, which can be formed from the reduction of nitroketones. researchgate.net Theoretical modeling of such a reaction for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (the open-chain amino ketone precursor), any intermediates, and the final product (the dihydropyrrole ring) are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. mdpi.com

Transition State Searching: Once the reactant and product structures are known, computational methods are used to locate the transition state (TS) connecting them. This involves techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method or climbing image nudged elastic band (CI-NEB) calculations. The TS represents the highest energy point along the minimum energy pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the TS, ensuring it leads to the intended reactant and product minima on the PES.

Transition State Characterization: A crucial aspect of reaction modeling is the detailed characterization of the transition state.

Vibrational Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the formation of the C-N bond during cyclization). All other frequencies will be real.

Energetic Characterization: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction. This value is critical for predicting the reaction rate. For example, in studies of related heterocyclic syntheses, calculated activation barriers help to understand why certain reaction pathways are favored over others.

While a specific reaction pathway model for this compound is not published, the general mechanism for the formation of the dihydropyrrole ring from a precursor like 4-amino-4-(2-nitrophenyl)butanal would involve an intramolecular nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. Computational modeling would precisely map the energetics of this cyclization and the subsequent water elimination step.

Prediction of Reactivity and Selectivity Parameters

Computational methods are invaluable for predicting the reactivity and selectivity of molecules based on their electronic structure. For this compound, these parameters can offer insights into its behavior in various chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is often governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of other nitrophenyl-containing heterocycles, a reduced HOMO-LUMO gap has been correlated with increased reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. It plots the electrostatic potential onto the electron density surface.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. In the case of the target molecule, this would likely be around the oxygen atoms of the nitro group.

Blue regions (positive potential) indicate areas of low electron density (electron-poor) and are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms of the pyrrole (B145914) ring and potentially on the carbon atom attached to the nitro group.

Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These are often derived from conceptual DFT.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. A lower value indicates higher reactivity. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. mdpi.com |

While the exact values for this compound are not available, DFT calculations on similar nitroaromatic heterocyclic compounds have been used to compute these parameters to successfully predict their reactivity and potential as, for example, corrosion inhibitors or pharmacologically active agents. mdpi.com These theoretical tools provide a powerful, predictive lens through which the chemical behavior of this compound can be understood, guiding future experimental work.

Synthesis and Characterization of Derivatives and Analogues

Modification of the Dihydropyrrole Ring

The 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring is a versatile scaffold that can be modified through the introduction of various substituents or by functionalizing its constituent nitrogen and carbon atoms.

Introduction of Additional Substituents

The synthesis of substituted 3,4-dihydro-2H-pyrroles can be achieved through methods like the hydrogenative cyclization of nitro ketones. nih.govnih.gov This approach allows for the flexible introduction of a wide array of substitution patterns, as the starting materials—ketones, aldehydes, and nitroalkanes—are readily available and diverse. nih.govresearchgate.net Research has demonstrated that this reaction has a broad scope, tolerating numerous functional groups. nih.gov

For instance, the synthesis of various substituted 2-substituted pyrroline-4,5-dihydro-3,3-dicarboxylic acid diethyl esters has been accomplished via iodide ion-induced ring expansion of N-vinyl aziridines. beilstein-journals.org This method allows for the introduction of alkyl, aryl, or heteroaryl groups at the 5-position of the dihydropyrrole ring. beilstein-journals.org Furthermore, a one-pot, metal-free strategy has been developed to produce highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which bear three contiguous stereocenters. nih.govresearchgate.net

The table below summarizes the synthesis of various substituted 3,4-dihydro-2H-pyrroles from nitro ketones, highlighting the tolerance of different substituents on the aromatic rings of the precursors.

| Substituent (R) on Precursor | Position | Yield (%) | Reference |

|---|---|---|---|

| Methyl (electron-donating) | ortho-, meta-, para- | 79-89 | nih.govresearchgate.net |

| Chloro (electron-withdrawing) | meta-, para- | up to 93 | nih.govresearchgate.net |

| Bromo (electron-withdrawing) | para- | 73 | nih.govresearchgate.net |

| Fluoro (electron-withdrawing) | para- | 86 | nih.govresearchgate.net |

| Methoxy (electron-donating) | para- | 86-94 | nih.govresearchgate.net |

| Trifluoromethyl (strongly electron-withdrawing) | para- | 75-79 | nih.govresearchgate.net |

Functionalization at Nitrogen and Carbon Atoms

Functionalization of the nitrogen atom in the dihydropyrrole ring is a key strategy for creating derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions that introduce new functional groups. masterorganicchemistry.com For example, after the reduction of a nitro group to an amine, the resulting amino group can be protected, a common form of N-functionalization, to modulate its reactivity in subsequent synthetic steps. masterorganicchemistry.com

Carbon atoms within the ring can also be functionalized. For example, visible-light-mediated formal [3+2] dipolar cycloaddition between 2H-azirines and α-substituted nitroalkenes can produce tetrasubstituted pyrroles with ketone, ester, or alcohol groups at the 3-position. thieme-connect.de While this builds the pyrrole (B145914) ring rather than modifying a pre-existing one, it demonstrates a pathway to carbon-functionalized pyrrole systems.

Derivatization of the Nitrophenyl Moiety

The 2-nitrophenyl group is a highly reactive component of the molecule, offering numerous avenues for derivatization, primarily through transformations of the nitro group itself.

Nitro Group Manipulations (e.g., reduction to amine, diazotization)

The reduction of the nitro group to a primary amine is one of the most significant transformations of the nitrophenyl moiety. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com

A variety of methods are available for this reduction, including:

Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts like palladium-on-carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This technique is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are widely used to convert nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for this reduction, tolerant of other reducible groups. masterorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective reagents. wikipedia.org